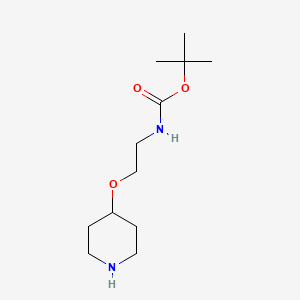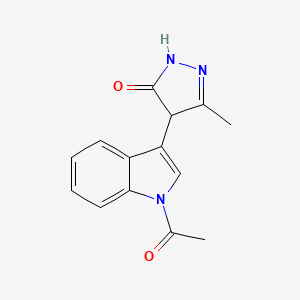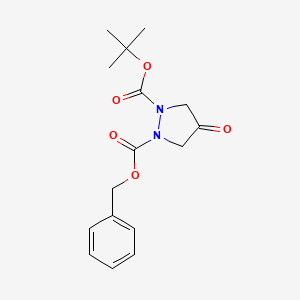![molecular formula C19H12Br2N4O2 B2920138 5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE CAS No. 497071-72-4](/img/structure/B2920138.png)
5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the subsequent coupling with the furan ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: These compounds have similar structural features and biological activities.
5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide: This compound shares the furan and bromophenyl groups but lacks the triazole ring.
Uniqueness
5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to the presence of both the triazole and furan rings, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2N4O2/c20-13-3-1-12(2-4-13)16-11-22-24-25(16)15-7-5-14(6-8-15)23-19(26)17-9-10-18(21)27-17/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDUVDDEDASOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine](/img/structure/B2920057.png)

![N-{4-[1-(2-chloroacetyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2920062.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)
![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)

![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2920071.png)

![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B2920073.png)
![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)
